molecular formula C15H15NO5S B097152 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 18813-87-1

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B097152
CAS No.: 18813-87-1
M. Wt: 321.3 g/mol
InChI Key: WVFUNYMSRKMAJM-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxybenzenesulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid
  • 4-[(4-chlorophenyl)sulfamoyl]benzoic acid
  • 4-[(4-fluorophenyl)sulfamoyl]benzoic acid

Uniqueness

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFUNYMSRKMAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368231
Record name 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18813-87-1
Record name 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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